![molecular formula C13H18N2O2 B3185386 1-(4-Carboxyphenyl methyl)-3-methyl piperazine CAS No. 1131623-09-0](/img/structure/B3185386.png)
1-(4-Carboxyphenyl methyl)-3-methyl piperazine
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Description
“1-(4-Carboxyphenyl methyl)-3-methyl piperazine” is a chemical compound. It contains a total of 36 bonds, including 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, new derivatives of tetrakis (4-carboxyphenyl) porphyrin were designed, synthesized, and characterized by IR, proton NMR, and mass spectroscopy . Another study reported the synthesis of luminescent thorium-based metal–organic frameworks with 1,2,4,5-tetrakis (4-carboxyphenyl)benzene .Molecular Structure Analysis
The molecular structure of “1-(4-Carboxyphenyl methyl)-3-methyl piperazine” is complex. It includes a total of 36 bonds, 18 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxyphenyl group, 1 methyl group, and 1 piperazine ring .Future Directions
The future directions for “1-(4-Carboxyphenyl methyl)-3-methyl piperazine” could involve further exploration of its potential applications. For instance, luminescent metal–organic frameworks (MOFs) have emerged as an excellent modular material for various optical applications . Therefore, “1-(4-Carboxyphenyl methyl)-3-methyl piperazine” could potentially be used in the synthesis of such MOFs.
properties
CAS RN |
1131623-09-0 |
---|---|
Product Name |
1-(4-Carboxyphenyl methyl)-3-methyl piperazine |
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-[(3-methylpiperazin-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C13H18N2O2/c1-10-8-15(7-6-14-10)9-11-2-4-12(5-3-11)13(16)17/h2-5,10,14H,6-9H2,1H3,(H,16,17) |
InChI Key |
KAVMCHJPDKAJKG-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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